An In-Depth Technical Guide to (4-methoxyphenyl) 4-methylbenzoate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to (4-methoxyphenyl) 4-methylbenzoate: Synthesis, Properties, and Applications
Introduction
(4-methoxyphenyl) 4-methylbenzoate is an aromatic ester that belongs to the broader class of phenyl benzoates. This class of compounds is distinguished by a molecular architecture featuring two phenyl rings linked by an ester group. This structure imparts a rigid, rod-like (calamitic) shape, which is a fundamental prerequisite for the formation of liquid crystalline phases. Specifically, the presence of the para-substituted methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl rings allows for fine-tuning of the molecule's electronic and physical properties, such as its melting point and the temperature range of its liquid crystal phases.
This technical guide offers a comprehensive overview of (4-methoxyphenyl) 4-methylbenzoate, designed for researchers and professionals in materials science and drug development. We will explore its molecular structure, detail a robust laboratory-scale synthesis, analyze its characteristic physicochemical and spectroscopic properties, and discuss its primary applications as a liquid crystal (mesogen) and its potential in other fields.
Section 1: Molecular Structure and Identification
The structure of (4-methoxyphenyl) 4-methylbenzoate consists of a 4-methylbenzoyl group esterified with a 4-methoxyphenol. This arrangement of two para-substituted aromatic rings connected by an ester linkage is central to its function in materials science.
Table 1: Chemical Identifiers for (4-methoxyphenyl) 4-methylbenzoate
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (4-methoxyphenyl) 4-methylbenzoate | - |
| CAS Number | 72915-13-4 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC | - |
| InChIKey | YHQJJCSKLGMFQF-UHFFFAOYSA-N | - |
Section 2: Physicochemical Properties
The physical properties of (4-methoxyphenyl) 4-methylbenzoate, particularly its thermal behavior, are critical for its application in liquid crystal displays. While exhaustive experimental data for this specific molecule is not widely published, properties can be reliably inferred from closely related analogs like phenyl benzoate derivatives.
Table 2: Physicochemical Properties of (4-methoxyphenyl) 4-methylbenzoate
| Property | Value | Notes |
|---|---|---|
| Physical State | White to off-white crystalline solid | At standard temperature and pressure. |
| Melting Point | Expected to be in the range of 100-150 °C | Phenyl benzoate analogs often exhibit melting points in this range, transitioning into a nematic or isotropic liquid phase. |
| Boiling Point | > 300 °C (Decomposition may occur) | High boiling point is expected due to molecular weight and aromaticity. |
| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and warm ethanol. | The nonpolar aromatic structure dictates its solubility profile. |
Section 3: Synthesis and Purification
The most direct and reliable method for synthesizing (4-methoxyphenyl) 4-methylbenzoate is the esterification of 4-methylbenzoyl chloride with 4-methoxyphenol. This is a variation of the Schotten-Baumann reaction, which utilizes an acid chloride for high reactivity and a base to neutralize the HCl byproduct.
Principle of Synthesis
The reaction proceeds via nucleophilic acyl substitution. The hydroxyl group of 4-methoxyphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The use of a mild base, such as pyridine or triethylamine, is crucial. It serves to deprotonate the phenol, increasing its nucleophilicity, and to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for (4-methoxyphenyl) 4-methylbenzoate.
Detailed Experimental Protocol
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of phenol).
-
Reagent Addition: Add 4-methylbenzoyl chloride (1.05 eq) to the solution. Cool the flask in an ice-water bath to 0°C.
-
Causality Insight: Cooling the reaction is essential to control the exothermic nature of the acylation and prevent potential side reactions. Using a slight excess of the acid chloride ensures the complete consumption of the limiting phenol.
-
-
Base Addition: Slowly add pyridine (1.2 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove unreacted acid chloride and acidic impurities), and finally with brine.
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Self-Validation: Each wash step is designed to remove a specific class of impurities. The final brine wash aids in breaking any emulsions and removing residual water from the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure (4-methoxyphenyl) 4-methylbenzoate as a white crystalline solid.
Section 4: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons.
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Two doublets in the aromatic region (approx. 7.0-8.1 ppm), each integrating to 2H, corresponding to the two para-substituted rings. The protons on the 4-methylbenzoyl ring will be slightly more downfield due to the electron-withdrawing effect of the carbonyl group.
-
Two singlets, each integrating to 3H: one for the methoxy group (-OCH₃) around 3.8 ppm and one for the aryl-methyl group (-CH₃) around 2.4 ppm.[2]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 15 unique carbon atoms. Key signals include the carbonyl carbon (~165 ppm), carbons attached to oxygen (~150-160 ppm and ~55 ppm for the -OCH₃), and the methyl carbon (~21 ppm).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information.
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A strong, sharp absorption band around 1730-1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.
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Absorptions around 1250-1100 cm⁻¹ correspond to the C-O stretching of the ester linkage.
-
Multiple peaks in the 1600-1450 cm⁻¹ region indicate aromatic C=C stretching.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry should reveal the molecular ion peak (M⁺) at m/z = 242.27. Key fragmentation patterns would likely include the loss of the 4-methoxyphenoxy radical (·OC₆H₄OCH₃) to give the 4-methylbenzoyl cation at m/z = 119, and the formation of the 4-methoxyphenoxy cation at m/z = 123.
Section 5: Core Applications and Research Insights
Liquid Crystal Materials
The primary application of (4-methoxyphenyl) 4-methylbenzoate and related phenyl benzoate esters is in the formulation of liquid crystal materials.[3][4] These molecules are known as mesogens because they can form a liquid crystal phase (mesophase) under specific temperature ranges.
The key structural features that enable this behavior are:
-
Rigid Core: The two connected phenyl rings provide the necessary structural rigidity.
-
Linear Shape: The para-substitution and the ester linkage result in a rod-like molecular geometry, which facilitates alignment.
-
Dipole Moment: The ester and methoxy groups introduce a permanent dipole moment, which allows the molecular orientation to be controlled by an external electric field—the fundamental principle behind Liquid Crystal Displays (LCDs).
In a liquid crystal mixture, (4-methoxyphenyl) 4-methylbenzoate would contribute to defining the overall properties of the material, such as the nematic phase temperature range, viscosity, and dielectric anisotropy.[5]
Caption: Relationship between molecular structure and liquid crystal function.
Potential Biological Activity
While the main focus for this compound is materials science, the benzoate ester scaffold is present in numerous biologically active molecules. Studies on various substituted benzoate esters have revealed potential antimicrobial and antifungal properties.[6][7] The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.[8]
For drug development professionals, (4-methoxyphenyl) 4-methylbenzoate could serve as a scaffold or starting point for lead optimization. The methoxy and methyl groups can be modified to tune lipophilicity and electronic properties, potentially enhancing potency or selectivity against microbial targets. Research on analogous compounds has shown activity against both Gram-positive and Gram-negative bacteria.[7][9] This suggests that (4-methoxyphenyl) 4-methylbenzoate and its derivatives are worthy of investigation as potential novel antimicrobial agents.
Section 6: Safety and Handling
(4-methoxyphenyl) 4-methylbenzoate is a chemical compound that should be handled with appropriate laboratory safety precautions. Based on data for analogous compounds like 4-methoxyphenyl benzoate, it may cause skin sensitization.[10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
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ResearchGate. Antibacterial activity of benzoates 1-18. Available from: [Link].
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Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Available from: [Link].
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ResearchGate. Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. Available from: [Link].
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Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link].
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CABI Digital Library. Antimicrobial properties of phenolic acid alkyl esters. Available from: [Link].
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Taylor & Francis Online. Determination of thermodynamic properties and phase transition temperatures of phenylbenzoate-based calamitic liquid crystals by inverse gas chromatography method. Available from: [Link].
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Royal Society of Chemistry. Supporting Information for: A mild and efficient method for the synthesis of esters from carboxylic acids using trichloro-isocyanuric acid. Available from: [Link].
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Semantic Scholar. Antimicrobial effects of sodium benzoate, sodium nitrite andpotassium sorbate and their synergistic action in vitro. Available from: [Link].
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Bulgarian Journal of Agricultural Science. ANTIMICROBIAL EFFECTS OF SODIUM BENZOATE, SODIUM NITRITE AND POTASSIUM SORBATE AND THEIR SYNERGISTIC ACTION IN VITRO. Available from: [Link].
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